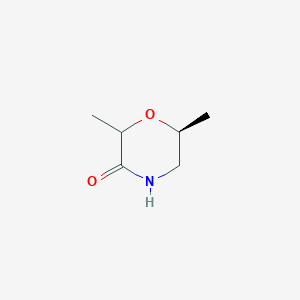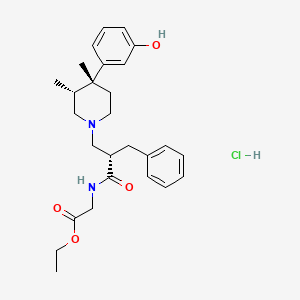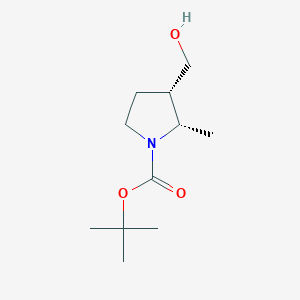
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.
Applications De Recherche Scientifique
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the tert-butyl group may enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-ethylpyrrolidine-1-carboxylate: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate: The presence of a phenyl group introduces aromaticity, which can influence the compound’s interactions with biological targets.
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-isopropylpyrrolidine-1-carboxylate: The isopropyl group may provide different steric and electronic effects compared to the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clé InChI |
OUWUIWFTTCJNIM-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)CO |
SMILES canonique |
CC1C(CCN1C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12993859.png)

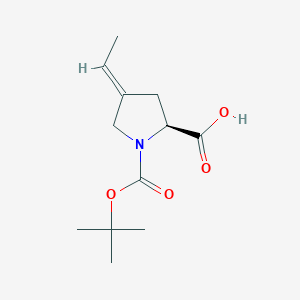
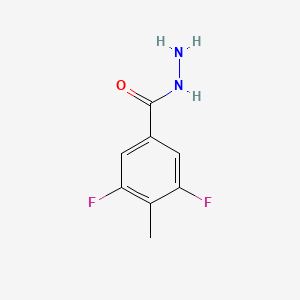
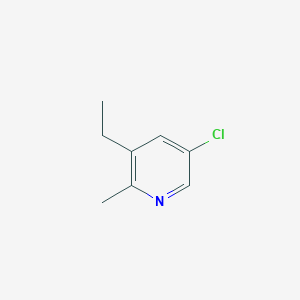
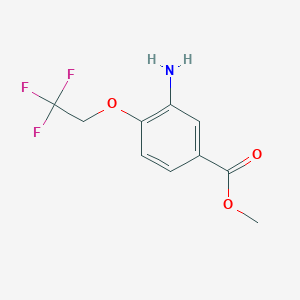
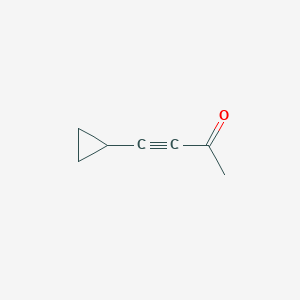

![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
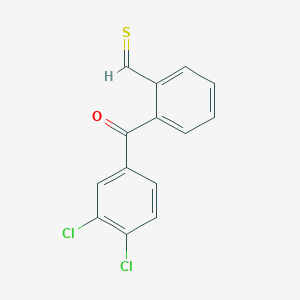
![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)
